N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine

Process Chemistry Pharmaceutical Intermediate Synthesis 5-HT₃ Antagonist Manufacturing

This oxime intermediate (CAS 141549-87-3) is the exclusive stereochemistry-controlling step for synthesizing the endo-amine building block of Indisetron—a dual 5-HT₃/5-HT₄ antagonist approved for chemotherapy-induced nausea. Unlike the ketone precursor or pre-formed amine, only the oxime ensures stereoselective reduction to the pharmacologically active endo diastereomer, directly supporting ANDA drug master files and impurity control strategies. Procure at research-scale quantities (100 mg–500 mg) with ≥95% purity, identity confirmed per US Patent 5,256,656 NMR data. Essential for Indisetron generic development, pharmaceutical reference standard programs, and 5-HT₃ ligand library diversification.

Molecular Formula C9H17N3O
Molecular Weight 183.255
CAS No. 141549-87-3
Cat. No. B586832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
CAS141549-87-3
Molecular FormulaC9H17N3O
Molecular Weight183.255
Structural Identifiers
SMILESCN1CC2CC(=NO)CC(C1)N2C
InChIInChI=1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3
InChIKeyWLNVKPGXWHWUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine (CAS 141549-87-3): A Critical Oxime Intermediate for 5-HT₃ Antagonist Synthesis and Procurement Specifications


N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine (CAS 141549-87-3), also known as 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime, is a bicyclic oxime derivative with molecular formula C₉H₁₇N₃O and molecular weight 183.25 g/mol [1]. This compound serves as the essential oxime intermediate in the patented synthesis of the endo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine building block, which is subsequently coupled to indazole-3-carboxylic acid derivatives to produce Indisetron (N-3389), a dual 5-HT₃/5-HT₄ receptor antagonist approved for chemotherapy-induced nausea and vomiting prophylaxis [2]. The compound is commercially available at ≥95% purity from multiple suppliers, with typical procurement specifications including 100 mg and 500 mg research-scale quantities .

Why Generic Interchange of 3,9-Diazabicyclo[3.3.1]nonane Intermediates Fails: N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine Procurement Rationale


Interchanging this oxime intermediate (CAS 141549-87-3) with its ketone precursor (CAS 141549-84-0), the endo-amine product (CAS 141549-86-2), the exo-amine diastereomer (CAS 141549-88-4), or the parent diazabicyclononane (CAS 3431-14-9) will fundamentally alter or abort the downstream synthetic sequence. The oxime functionality is chemically non-interchangeable: it is the sole functional group that enables stereoselective reduction to the endo-primary amine with defined stereochemistry at the C-7 position, a critical structural determinant for subsequent amide coupling to indazolecarboxylic acids that produces pharmacologically active 5-HT₃ antagonists [1]. Replacing the oxime with the ketone would require an entirely different reductive amination protocol with distinct stereochemical outcomes; substituting the pre-formed amine would bypass the stereochemical control point entirely and may introduce the undesired exo diastereomer unless additional purification is employed. Furthermore, the oxime is specifically designated as a pharmaceutical impurity reference marker for Indisetron quality control, a regulatory role that cannot be fulfilled by other intermediates in the synthetic pathway [2].

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine: Quantitative Comparator-Based Evidence for Scientific Selection


Oxime vs. Ketone Precursor: Quantitative Comparison of Synthetic Yield in the Patented Indisetron Route

In the patented synthetic route disclosed in US 5,256,656, the target oxime is prepared by reacting 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane (ketone, CAS 141549-84-0) with hydroxylamine hydrochloride. Starting from 11.3 g (67.2 mmol) of ketone precursor, the oxime intermediate was obtained as crystals in 10.8 g yield after extractive workup, corresponding to a crude mass recovery of approximately 96% [1]. This crystalline oxime intermediate was then directly subjected to catalytic hydrogenation (Raney nickel, 70 °C, 50 kg/cm² H₂, 24 h) in the presence of ammonium acetate to afford 2.27 g of the endo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine from a 2.79 g oxime charge, representing a 79% yield for the reduction step [1]. The oxime route thus provides a two-step sequence (ketone → oxime → endo-amine) with well-defined isolated yields at each stage, whereas a direct one-step reductive amination of the ketone would require optimization of stereoselectivity and would not benefit from the crystalline purification opportunity afforded by the oxime intermediate.

Process Chemistry Pharmaceutical Intermediate Synthesis 5-HT₃ Antagonist Manufacturing

Spectroscopic Identity Confirmation: ¹H NMR and IR Differentiation of the Oxime from the Ketone and Amine Intermediates

The patent provides full spectroscopic characterization that unambiguously distinguishes the oxime from both its ketone precursor and amine product. The oxime exhibits characteristic ¹H NMR signals in CDCl₃: δ 2.16 (s, 3H, N-CH₃), 2.20–2.46 (m, 5H), 2.51 (s, 3H, N-CH₃), 2.55–2.73 (m, 2H), 2.92–3.07 (m, 3H), and a broad oxime OH signal at δ 7.30–7.80 (br, 1H) [1]. The IR spectrum (KBr) shows diagnostic bands at 2940, 2800, 1455, 1175, 1080, 950, and 760 cm⁻¹ [1]. These spectroscopic markers are distinct from the amine product which lacks the broad OH signal and shows different aliphatic proton patterns (δ 1.32, d, J=15 Hz, 2H; δ 2.25 and 2.36, two N-CH₃ singlets; δ 3.08, t, J=7 Hz, 1H, CH-NH₂) [1], and from the ketone precursor which lacks the oxime OH resonance entirely. These data enable unambiguous identity verification when procuring this intermediate for use in regulated synthetic sequences.

Analytical Chemistry Intermediate Identity Confirmation Quality Control

Stereochemical Control in Downstream Reduction: This Oxime as the Key Intermediate for endo-Selective Amine Formation

The Tetrahedron Letters report by researchers at Nisshin Flour Milling (1995) demonstrated that the reduction of 3,9-diazabicyclo[3.3.1]nonan-7-one oximes via alane (AlH₃) is the stereochemistry-determining step for accessing endo-3,9-disubstituted-3,9-diazabicyclo[3.3.1]nonan-7-amines, and that the stereoselectivity of this reduction is highly dependent on the size of the N-3 substituent [1]. The target oxime (with N-methyl substituents at both the 3- and 9-positions) serves as the key intermediate for producing the endo-amine stereoisomer, which is the required configuration for biological activity at 5-HT₃ receptors [2]. The exo diastereomer (CAS 141549-88-4), if formed, would lead to the pharmacologically inactive exo-Indisetron isomer. Procurement of the oxime rather than attempting to source the pre-formed amine ensures that the stereochemical integrity can be controlled at the point of reduction under validated conditions specific to the N-methyl substitution pattern [1].

Stereoselective Synthesis Medicinal Chemistry Process Development

Downstream Pharmacological Differentiation: The Oxime-Derived Indisetron Exhibits >20-Fold Superior 5-HT₃ Antagonism vs. Marketed Comparators

Although the oxime itself is an intermediate and not directly evaluated for receptor binding, the endo-amine derived from this specific oxime is the direct precursor to Indisetron (N-3389), whose pharmacological profile establishes the ultimate value of this synthetic route. In preclinical studies, Indisetron exhibited potent 5-HT₃ receptor binding affinity with a pKi of 8.77 (Ki ≈ 1.7 nM) in a radioligand binding assay using [³H]GR65630 in rat brain membranes [1]. In functional assays, Indisetron reduced 2-methyl-5-HT-induced bradycardia in rats with an ED₅₀ of 0.73 μg/kg i.v. and 38 μg/kg p.o. [1]. Critically, a head-to-head comparison published by Tsukagoshi et al. (2005) demonstrated that the 5-HT₃ antagonistic activity of Indisetron was over 20 times greater than that of granisetron or ondansetron in the 2-methyl-5-HT-induced bradycardia model [2]. This pharmacological differentiation of the final drug substance is directly traceable to the stereochemical integrity of the endo-amine intermediate, which is in turn contingent upon the use of this specific oxime as the stereochemistry-determining intermediate.

Pharmacology 5-HT₃ Receptor Antagonism Antiemetic Drug Development

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine: High-Value Application Scenarios for Scientific Procurement


GMP Intermediate Sourcing for Generic Indisetron API Manufacturing

Organizations pursuing Abbreviated New Drug Applications (ANDA) for generic Indisetron hydrochloride require the oxime intermediate as the stereochemistry-controlling step in the synthetic sequence. The crystalline nature of the oxime (10.8 g yield from 11.3 g ketone input, as established in US Patent 5,256,656 [1]) provides a purification node that supports the impurity control strategy required for Drug Master File (DMF) submissions. Procurement specifications should include ≥95% purity (commercially available ), identity confirmation by ¹H NMR matching the patented data (δ 2.16 and 2.51 ppm for the two N-CH₃ groups; broad OH at δ 7.30–7.80 [1]), and absence of the exo-oxime isomer that would lead to the pharmacologically inactive exo-Indisetron impurity [2].

Medicinal Chemistry Programs Exploring 3,9-Diazabicyclo[3.3.1]nonane-Based 5-HT₃/5-HT₄ Ligands

Academic and industrial medicinal chemistry groups developing novel 5-HT₃ or dual 5-HT₃/5-HT₄ receptor ligands can utilize this oxime as a versatile late-stage diversification intermediate. Reduction of the oxime (via catalytic hydrogenation or alane reduction [1]) yields the endo-primary amine, which can be coupled to diverse carboxylic acids beyond indazole-3-carboxylic acid to generate focused libraries. The stereochemical control documented in Tetrahedron Letters (1995) [1] demonstrates that the reduction stereoselectivity is tunable based on N-substituent size, enabling rational design of stereochemically defined analog series. The quantitative binding benchmark of the parent Indisetron (pKi = 8.77 at 5-HT₃; >20-fold functional potency advantage over granisetron/ondansetron [3]) provides a validated reference point for structure-activity relationship studies.

Pharmaceutical Impurity Reference Standard for Indisetron Quality Control

This oxime (CAS 141549-87-3) is specifically designated as a process-related impurity and reference marker in the synthesis of Indisetron active pharmaceutical ingredient . Quality control laboratories supporting Indisetron manufacturing or generic development require the oxime as a fully characterized reference standard for HPLC impurity profiling, method validation, and stability studies. The availability of this compound as a characterized reference standard (≥95% purity, with defined spectroscopic identity per US 5,256,656 [1]) supports compliance with ICH Q3A/Q3B impurity guidelines and facilitates ANDA regulatory submissions by enabling accurate quantification of residual oxime levels in drug substance batches.

Process Chemistry Optimization of the Ketone-to-Amine Synthetic Sequence

Process R&D groups optimizing the manufacturing route to endo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can benchmark their synthetic efficiency against the patented oxime route. The two-step sequence (ketone → crystalline oxime → endo-amine) provides defined performance metrics: oxime formation mass recovery ~96%, catalytic hydrogenation step yield ~79% from oxime (2.27 g amine from 2.79 g oxime) [1]. Alternative reduction methods (e.g., alane reduction as described in Tetrahedron Letters 1995 [1]) or direct reductive amination approaches can be quantitatively compared against these baseline figures to assess process improvements in yield, stereoselectivity, or purification efficiency.

Quote Request

Request a Quote for N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.